Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate
Overview
Description
Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate, or TB-APFBC, is an organic compound that is used in a variety of scientific research applications. It is an important reagent for organic synthesis, and has been used in a number of biochemical and physiological studies. TB-APFBC is a highly versatile compound, and has been used in a wide range of laboratory experiments, including the synthesis of other compounds, and the study of biochemical and physiological effects.
Scientific Research Applications
Metabolism and Excretion Studies
Studies have focused on understanding the metabolism and excretion pathways of related compounds. For instance, research on 2-(4-tert-Butylbenzyl)propionaldehyde (lysmeral) revealed its metabolism into various metabolites such as lysmerol, lysmerylic acid, hydroxylated lysmerylic acid, and 4-tert-butylbenzoic acid (TBBA), providing insights into the biotransformation of similar tert-butyl compounds (Scherer et al., 2017). Further investigations on the fragrance chemical lysmeral, a compound structurally related to tert-butyl benzyl compounds, in urine samples from the German Environmental Specimen Bank, highlighted significant biomarkers indicating exposure and provided data on exposure trends (Scherer et al., 2020).
Therapeutic Applications
Compounds analogous to Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate have been studied for their therapeutic potential. Aminoalkanolic derivatives of xanthone, for instance, have been synthesized and evaluated for anticonvulsant activity, demonstrating significant therapeutic potential in various tests (Marona et al., 1998). Another study explored the antitumor activity of 1-alkylcarbamoyl derivatives of 5-fluorouracil, revealing relationships between chemical structure and antitumor activity and suggesting therapeutic applications (Hoshi et al., 1978).
Anti-inflammatory Potential
The anti-inflammatory potential of compounds like 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been investigated, showcasing its ability to reduce nociception and inflammation, hinting at the anti-inflammatory properties of similar tert-butyl derivatives (Almeida et al., 2020).
Toxicity and Safety Studies
Toxicity and safety studies of tert-butyl compounds like tert-butyl acetate have been conducted to understand their effects during gestation and potential adverse effects on embryo-fetal development in rats, contributing to the knowledge of the safety profile of similar compounds (안태환 et al., 2007).
Pharmacological Research
Compounds such as WAY100135, a phenylpiperazine derivative, have been studied for their selective antagonistic properties at presynaptic and postsynaptic receptors, adding to the pharmacological understanding of tert-butyl-based compounds (Fletcher et al., 1993).
properties
IUPAC Name |
tert-butyl N-[[3-(4-acetylpiperazin-1-yl)-2-fluorophenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-13(23)21-8-10-22(11-9-21)15-7-5-6-14(16(15)19)12-20-17(24)25-18(2,3)4/h5-7H,8-12H2,1-4H3,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHSKUIHYDDXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2F)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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